
Lithium p-toluenesulphinate
Vue d'ensemble
Description
Lithium p-toluenesulphinate (Li-pTS) is an organosulfur compound with the chemical formula C₇H₇LiO₂S. It is a sulfinate salt derived from p-toluenesulfinic acid, characterized by a methyl-substituted benzene ring and a sulfinate (-SO₂⁻) group. This compound is widely utilized in lithium-ion battery electrolytes due to its ability to stabilize the solid-electrolyte interphase (SEI) on anode surfaces, thereby enhancing electrochemical performance . Studies by Wang et al. (2017a) demonstrated that Li-pTS derivatives, such as p-toluenesulfonyl isocyanate, significantly improve graphite anode stability by forming a robust SEI layer, reducing irreversible capacity loss by ~15% over 100 cycles .
Mécanisme D'action
Target of Action
Lithium, in general, is known to inhibit enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .
Mode of Action
Lithium is known to decrease presynaptic dopamine activity and inactivate postsynaptic g protein, which reduces excitatory neurotransmission in the brain . It also alters the functionality of the subunits of the dopamine-associated G protein .
Biochemical Pathways
Lithium impacts several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons . Lithium also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes .
Pharmacokinetics
Lithium, in general, is known to have a high capacity to utilize lactate and alanine in the krebs cycle .
Result of Action
Lithium is known to enhance the activity of brain-derived neurotrophic factor (bdnf), which has been implicated in depression, bipolar disorder, and dementia .
Action Environment
It’s important to avoid dust formation and breathing vapors, mist, or gas when handling the compound .
Activité Biologique
Lithium p-toluenesulphinate (LiPTSA) is a lithium salt of p-toluenesulfonic acid that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article discusses the biological activity of LiPTSA, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Lithium compounds, including LiPTSA, are known to influence several biochemical pathways. The primary mechanisms of action include:
- Enzyme Inhibition : Lithium inhibits enzymes that require magnesium as a co-factor, which can affect neurotransmitter release and signaling pathways in the brain.
- Neurotransmission Modulation : It decreases presynaptic dopamine activity and inactivates postsynaptic G-proteins, leading to reduced excitatory neurotransmission. This modulation is critical in conditions such as bipolar disorder and depression.
- Neurotrophic Factor Enhancement : LiPTSA enhances the activity of brain-derived neurotrophic factor (BDNF), which plays a significant role in neuronal survival and function. Increased BDNF levels are associated with improved mood regulation and cognitive functions.
Pharmacological Effects
The pharmacological profile of LiPTSA indicates several potential therapeutic uses:
- Mood Stabilization : Like other lithium salts, LiPTSA may be effective in stabilizing mood in patients with bipolar disorder. Its ability to modulate neurotransmitter systems suggests it could help mitigate manic and depressive episodes.
- Cognitive Enhancement : The enhancement of BDNF activity may contribute to cognitive improvements, making LiPTSA a candidate for further research in neurodegenerative diseases like Alzheimer's.
Case Studies
- Bipolar Disorder Treatment : A clinical study demonstrated that patients treated with lithium compounds showed significant reductions in manic episodes compared to placebo groups. The study highlighted the importance of maintaining therapeutic levels to achieve optimal outcomes.
- Neuroprotective Effects : In animal models, LiPTSA has been shown to protect against oxidative stress-induced neuronal damage. This suggests its potential use as a neuroprotective agent in conditions such as stroke or traumatic brain injury.
Data Table: Biological Activities and Effects of this compound
Biological Activity | Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits magnesium-dependent enzymes | |
Neurotransmission Modulation | Reduces excitatory neurotransmission | |
BDNF Enhancement | Increases levels of BDNF | |
Mood Stabilization | Effective in reducing manic episodes | |
Neuroprotection | Protects neurons from oxidative stress |
Synthesis and Applications
LiPTSA is not only valuable for its biological activity but also serves as a reagent in organic synthesis. It facilitates reactions such as the synthesis of 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles through its interaction with potassium cyanide and various carbostyrils. Additionally, it plays a role in palladium-catalyzed substitution reactions, demonstrating its versatility beyond medicinal chemistry.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : CHLiOS
- Molecular Weight : 162.2 g/mol
- CAS Number : 16844-27-2
LiPTSA is characterized by its sulfonate group, which enhances its reactivity in various chemical reactions. The compound is typically used as a reagent in synthetic organic chemistry.
Organic Synthesis
1.1 Synthesis of Quinoline Derivatives
Lithium p-toluenesulphinate has been effectively utilized in the synthesis of highly fluorescent 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles through the reaction with potassium cyanide and various 4-chlorocarbostyrils. This reaction showcases LiPTSA's ability to facilitate nucleophilic substitutions, leading to products that exhibit remarkable fluorescence properties, making them suitable for applications in fluorescence imaging and sensing .
1.2 Palladium-Catalyzed Reactions
LiPTSA serves as a reagent in palladium-catalyzed substitution reactions, particularly in the deprotection of allyl ethers. This application allows for the selective removal of protecting groups while maintaining the integrity of sensitive functional groups, thus enabling the construction of complex organic molecules .
Electrochemistry
2.1 Lithium-Ion Batteries
Recent studies have explored the use of LiPTSA as an additive in lithium-ion battery electrolytes. Its incorporation can enhance the solid-electrolyte interphase (SEI) formation on graphite anodes, improving battery performance by reducing lithium plating and dendrite formation during cycling . This application is particularly relevant for developing safer and more efficient energy storage systems.
Biochemical Applications
3.1 Neuropharmacological Effects
Lithium compounds are known for their neuroprotective effects, particularly in mood disorders such as bipolar disorder. LiPTSA's mechanism involves modulating neurotransmitter activity and enhancing neurotrophic factors like brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal health . This suggests potential therapeutic applications in psychiatric medicine.
Case Study 1: Synthesis of Fluorescent Compounds
A study demonstrated the synthesis of 6-methoxy-2-oxoquinoline derivatives using LiPTSA as a key reagent. The resulting compounds exhibited high fluorescence intensity, making them candidates for biological imaging applications .
Case Study 2: Battery Performance Enhancement
Research indicated that adding LiPTSA to lithium-ion battery electrolytes improved SEI stability and reduced lithium dendrite formation, leading to enhanced cycle life and safety profiles for batteries .
Data Table: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Synthesis of quinoline derivatives and other complex organic molecules | High yields, selective reactions |
Electrochemistry | Additive in lithium-ion batteries for SEI formation | Improved battery safety and performance |
Neuropharmacology | Modulation of neurotransmitter activity | Potential therapeutic effects in mood disorders |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for lithium p-toluenesulphinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via sulfonation of toluene derivatives followed by neutralization with lithium hydroxide. Key factors include temperature control (80–100°C for sulfonation) and stoichiometric ratios to minimize byproducts like p-toluenesulfonic acid. Purification via recrystallization in ethanol-water mixtures improves purity (>95% by NMR) . For reproducibility, monitor pH during neutralization and use inert atmospheres to prevent oxidation.
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Use a combination of FT-IR (to confirm sulfonate group absorption at 1180–1200 cm⁻¹), X-ray diffraction (for crystallinity), and TGA (to assess decomposition onset >200°C). Compare results with literature spectra and thermal profiles. For hygroscopic samples, conduct experiments under controlled humidity to avoid artifacts .
Q. What analytical techniques are most reliable for quantifying impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for detecting residual p-toluenesulfonic acid. Ion chromatography can quantify lithium counterion content. Validate methods using spiked samples and reference standards from pharmacopeial guidelines (e.g., USP monographs for sulfonamide analysis) .
Advanced Research Questions
Q. How does this compound function as a catalyst or ligand in asymmetric synthesis, and what mechanistic insights support its role?
- Methodological Answer : In organocatalysis, its sulfonate group stabilizes transition states via hydrogen bonding. For example, in diazoacetate synthesis, it facilitates hydrazine activation (see ). Mechanistic studies should employ DFT calculations to map energy barriers and in-situ NMR to track intermediate formation. Compare enantiomeric excess (ee) data with alternative catalysts (e.g., binol-derived ligands) to assess superiority .
Q. What experimental strategies resolve contradictions in reported electrochemical stability data for this compound in battery applications?
- Methodological Answer : Discrepancies often arise from electrolyte composition or voltage windows. Replicate studies using standardized coin cells (LiCoO₂ cathode, 1 M LiPF₆ in EC/DMC) and cyclic voltammetry (scan rate: 0.1 mV/s). Control for moisture (<10 ppm) and electrode pretreatment. Cross-reference with XPS data to identify surface passivation layers that may alter stability .
Q. How can researchers design experiments to probe the compound’s reactivity under extreme conditions (e.g., high pressure/temperature)?
- Methodological Answer : Use autoclave reactors for high-pressure sulfonation (e.g., 5–10 bar) and in-situ FT-IR for real-time monitoring. For thermal stress tests, combine DSC with mass spectrometry to identify volatile degradation products. Statistical tools like DoE (Design of Experiments) optimize parameter screening (temperature, solvent polarity, catalyst loading) .
Q. Data Presentation and Analysis Guidelines
Table 1 : Key Physicochemical Properties of this compound
Property | Value/Method | Reference |
---|---|---|
Melting Point | 100–108°C (DSC) | |
Solubility in H₂O | 25 g/L (25°C) | |
Purity (HPLC) | >95% (C18 column, 0.1% TFA mobile phase) | |
Thermal Decomposition | Onset: 210°C (TGA, N₂ atmosphere) |
Comparaison Avec Des Composés Similaires
Comparison with Structurally and Functionally Similar Compounds
Sodium p-Toluenesulphinate (Na-pTS)
Property | Li-pTS | Na-pTS |
---|---|---|
Molecular Weight | 174.12 g/mol | 190.15 g/mol |
Solubility | High in polar solvents | Moderate in polar solvents |
Thermal Stability | Decomposes at ~250°C | Decomposes at ~220°C |
Application | SEI stabilization in Li-ion batteries | Limited to organic synthesis |
Li-pTS exhibits superior solubility in organic electrolytes compared to Na-pTS, making it more effective for battery applications. The lithium ion’s smaller ionic radius facilitates faster ion transport, contributing to enhanced SEI formation kinetics .
p-Toluenesulfonyl Isocyanate (pTSI)
Property | Li-pTS | pTSI |
---|---|---|
Functional Group | Sulfinate (-SO₂⁻) | Isocyanate (-NCO) |
Reactivity | Nucleophilic | Electrophilic |
Electrolyte Role | SEI stabilization | SEI modification via covalent bonding |
Performance | 15% cycle stability gain | 20% cycle stability gain |
pTSI outperforms Li-pTS in SEI modification due to its electrophilic isocyanate group, which reacts with graphite surfaces to form covalent bonds. However, Li-pTS is less toxic and easier to handle .
Ethyl p-Toluenesulfonate (Ethyl Tosylate)
Property | Li-pTS | Ethyl Tosylate |
---|---|---|
Structure | Sulfinate salt | Sulfonic acid ester |
Purity | >98% (industrial grade) | >98% (USP standards) |
Application | Battery electrolytes | Reagent for alkylation |
Hazard | Low | Mutagenic concerns |
Ethyl p-toluenesulfonate is primarily used in pharmaceutical synthesis as an alkylating agent but lacks electrochemical utility due to its instability in acidic environments .
α-Toluenesulfonyl Fluoride
Property | Li-pTS | α-Toluenesulfonyl Fluoride |
---|---|---|
Substituent Position | Para (C₄) | Ortho (C₁) |
Reactivity | Moderate | Highly reactive (fluoride leaving group) |
Thermal Stability | ~250°C decomposition | Melts at 92–94°C |
Use Case | Energy storage | Proteomics (enzyme inhibition) |
The ortho-substituted α-isomer exhibits lower thermal stability and is unsuitable for high-temperature battery applications .
Key Research Findings
- Li-pTS enhances graphite anode capacity retention by 15% compared to baseline electrolytes, while pTSI achieves 20% but requires stricter handling protocols .
- Ethyl p-toluenesulfonate’s mutagenic properties limit its industrial adoption despite high purity (>98%) .
- Sodium p-toluenesulphinate’s lower solubility in organic solvents restricts its utility in advanced battery systems .
Méthodes De Préparation
Direct Neutralization of p-Toluenesulfinic Acid with Lithium Hydroxide
The most straightforward method involves neutralizing p-toluenesulfinic acid () with lithium hydroxide () .
Reaction Mechanism and Stoichiometry
The acid-base reaction proceeds as:
3\text{C}6\text{H}4\text{SO}2\text{H} + \text{LiOH} \rightarrow \text{CH}3\text{C}6\text{H}4\text{SO}2\text{Li} + \text{H}_2\text{O}
Stoichiometric equivalence is critical to avoid residual reactants. Excess may lead to lithium carbonate formation in ambient conditions, while insufficient base results in unreacted sulfinic acid.
Procedure and Optimization
-
Solution Preparation :
-
Neutralization :
-
Crystallization :
Key Parameters :
Metathesis Reaction Using Sodium p-Toluenesulphinate and Lithium Salts
A two-step process involving the synthesis of sodium p-toluenesulphinate () followed by ion exchange with lithium chloride ():
Synthesis of Sodium p-Toluenesulphinate
-
React with :
-
Crystallize by solvent evaporation.
Ion Exchange with Lithium Chloride
3\text{C}6\text{H}4\text{SO}2\text{Na} + \text{LiCl} \rightarrow \text{CH}3\text{C}6\text{H}4\text{SO}2\text{Li} + \text{NaCl}
-
Conduct in ethanol/water mixtures to enhance solubility.
-
Remove precipitated via filtration.
-
Concentrate the filtrate and recrystallize .
Advantages :
-
High purity (>98%) achievable with selective solvents.
-
Scalable for industrial production.
Reduction of p-Toluenesulfonyl Chloride
Reductive Pathway
can be synthesized by reducing p-toluenesulfonyl chloride () using lithium aluminum hydride ():
3\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{LiAlH}4 \rightarrow 4\, \text{CH}3\text{C}6\text{H}4\text{SO}2\text{Li} + \text{AlCl}3 + 2\, \text{H}_2
Procedure :
-
Add gradually to in anhydrous tetrahydrofuran (THF) at 0°C.
-
Stir for 4–6 hours at room temperature.
-
Quench with ice-cold water, extract with ethyl acetate, and isolate .
Challenges :
-
Strict anhydrous conditions required.
-
Byproduct () removal necessitates multiple washings.
Crystallization and Purification Techniques
Solvent Selection
-
Acetone/Anti-Solvent Crystallization : Enhances crystal size uniformity.
Drying Protocols
-
Fluidized Bed Drying : For industrial batches, ensuring consistent particle size.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Direct Neutralization | 75–85 | 90–95 | High | Moderate |
Metathesis | 80–90 | 95–98 | Moderate | High |
Reduction | 60–70 | 85–90 | Low | Low |
Industrial-Scale Considerations
-
Reactor Design :
-
Glass-lined or stainless steel reactors resistant to sulfinic acid corrosion.
-
-
Waste Management :
-
Neutralize acidic/byproduct streams with calcium hydroxide.
-
-
Quality Control :
-
ICP-OES for lithium content analysis.
-
FT-IR and NMR for structural verification.
-
Propriétés
IUPAC Name |
lithium;4-methylbenzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Li/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUZXYWQEDRGFN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
536-57-2 (Parent) | |
Record name | Lithium p-toluenesulphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30168566 | |
Record name | Lithium p-toluenesulphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16844-27-2 | |
Record name | Lithium p-toluenesulphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium p-toluenesulphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium p-toluenesulphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.